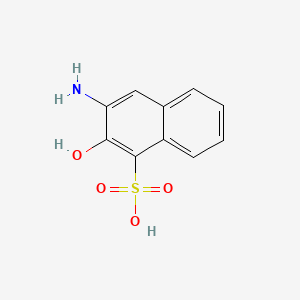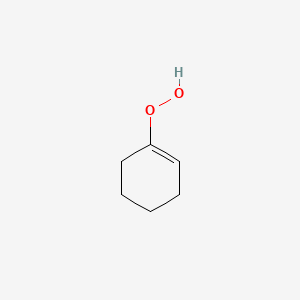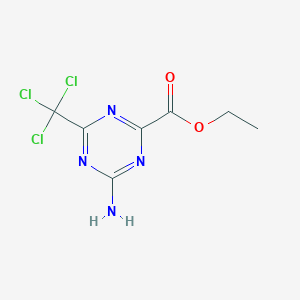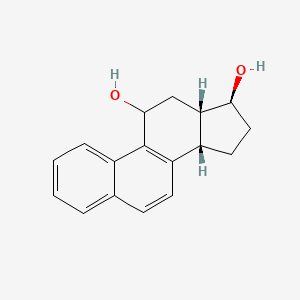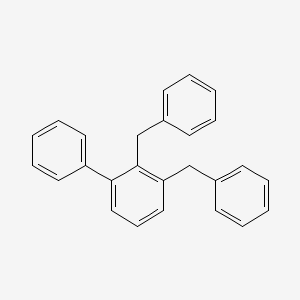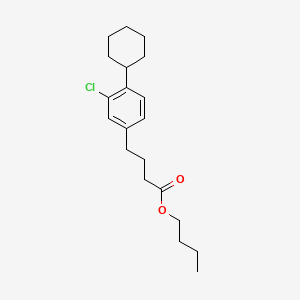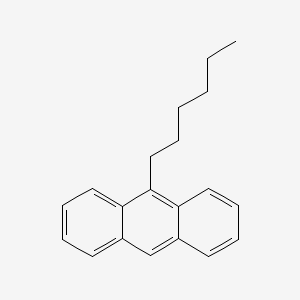
9-Hexylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hexylanthracene is an organic compound with the chemical formula C20H22. It belongs to the anthracene family, characterized by three linearly fused benzene rings. The addition of a hexyl group at the 9th position of the anthracene core enhances its solubility and alters its chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hexylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9-Hexylanthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Hexylanthracene involves its interaction with various molecular targets. Its large π-conjugated system allows it to participate in electron transfer processes, making it useful in photophysical applications. The hexyl group enhances its solubility and facilitates its incorporation into various matrices, improving its performance in applications like OLEDs .
Comparaison Avec Des Composés Similaires
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9-Anthracenecarboxylic acid
Comparison:
- 9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, making it useful in photophysical studies .
- 9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation upconversion systems .
- 9-Anthracenecarboxylic acid: Commonly used in the construction of coordination complexes and exhibits photochromic properties .
Uniqueness of 9-Hexylanthracene: The presence of the hexyl group in this compound enhances its solubility and alters its electronic properties, making it more versatile in various applications compared to its unsubstituted counterparts .
Propriétés
Numéro CAS |
33576-55-5 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
9-hexylanthracene |
InChI |
InChI=1S/C20H22/c1-2-3-4-5-14-20-18-12-8-6-10-16(18)15-17-11-7-9-13-19(17)20/h6-13,15H,2-5,14H2,1H3 |
Clé InChI |
FFQDRQHAHQLKBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


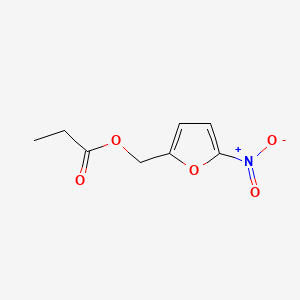

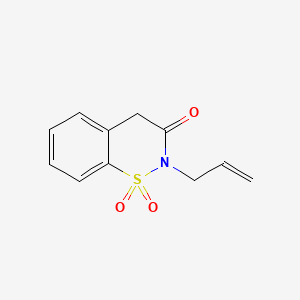
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
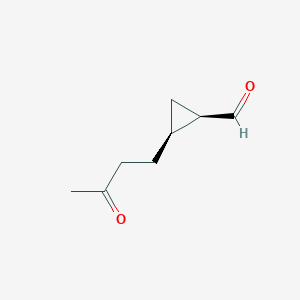
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
